9-Methylacridine;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
64002-60-4 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
9-methylacridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14;/h2-9H,1H3;1H |
InChI Key |
KYRGJAWFJMXYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Molecular Interactions and Recognition
Protein Interactions
A significant body of research has identified acridine (B1665455) derivatives as potent inhibitors of topoisomerases I and II, enzymes critical for managing DNA topology during replication, transcription, and repair. evitachem.comif-pan.krakow.pl Inhibition of these enzymes leads to the accumulation of DNA strand breaks and can trigger apoptosis, a key mechanism for their anticancer activity.
Many acridine-based compounds function as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. nih.govmdpi.com This prevents the re-ligation of the DNA strand, leading to double-strand breaks and cell death. mdpi.com Other derivatives act as catalytic inhibitors, interfering with the enzyme's ability to cleave or re-ligate DNA without necessarily stabilizing the cleavage complex. nih.gov For example, a study of novel substituted 9-aminoacridine (B1665356) derivatives identified them as catalytic inhibitors of human topoisomerase II. nih.gov Similarly, derivatives synthesized from 9-methylacridine (B196024) have demonstrated inhibitory activity against human topoisomerase I. researchgate.netlookchem.com
The specific substitutions on the acridine ring significantly influence the potency and selectivity of inhibition.
| Acridine Derivative Class | Target Enzyme(s) | Key Research Finding | Reference |
|---|---|---|---|
| 9-Aminoacridine derivatives | Topoisomerase II | Identified as catalytic inhibitors that affect the proliferation of pancreatic cancer cell lines. | nih.gov |
| Thiazacridine derivatives (from 9-methylacridine) | Topoisomerase I | Compounds synthesized from 9-methylacridine precursors showed inhibitory activity against human topoisomerase I. | researchgate.net |
| 9-Benzylaminoacridine derivatives | Topoisomerase II & PDE5 | Act as dual inhibitors of Topoisomerase II and Phosphodiesterase 5. | mdpi.com |
| 9-Benzyloxyacridine analogue (LXL-5) | Topoisomerase I & Tyrosine Kinases | Demonstrated dual inhibition of Topoisomerase I and tyrosine kinases like VEGFR-2 and Src. | ijpsr.com |
| General Acridine Derivatives | Topoisomerase I & II | The fundamental mechanism involves DNA intercalation, which hinders enzyme action, disrupting replication and transcription. | evitachem.com |
Telomerase is an enzyme crucial for maintaining telomere length in most cancer cells, thereby enabling their indefinite proliferation. patsnap.com It has become a significant target for anticancer drug development, and acridine derivatives are among the compounds studied for their inhibitory effects. if-pan.krakow.plnih.gov The primary mechanism for telomerase inhibition by many small molecules, including acridines, involves the stabilization of G-quadruplex structures. nih.gov These are four-stranded DNA structures that can form in the guanine-rich sequences of telomeric DNA.
The trisubstituted acridine compound BRACO-19, for example, is known to stabilize these G-quadruplexes. nih.gov This stabilization prevents telomerase from accessing and elongating the 3' telomere end. nih.gov This action effectively "uncaps" the telomere, which can trigger a DNA damage response, and over the long term, leads to telomere shortening and subsequent cell cycle arrest or apoptosis. patsnap.comnih.gov The inhibition of telomerase activity can sensitize cancer cells to other treatments. scienceopen.com
Serum albumins, particularly Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are the most abundant proteins in the bloodstream and play a critical role in the transport and disposition of many drugs. nih.govrroij.com The interaction of acridine derivatives with these proteins has been studied to understand their pharmacokinetics.
Detailed photophysical studies on 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) have revealed that it forms ground-state complexes with both BSA and HSA, though the binding modes and stoichiometry differ significantly. researchgate.net The binding of 9AA-HCl to BSA is primarily driven by changes in enthalpy, whereas its binding to HSA is controlled by entropy. researchgate.net Molecular docking studies suggest that the binding site cavity in HSA is substantially larger than in BSA, which allows HSA to accommodate two molecules of the drug, compared to only one for BSA. researchgate.net This difference in binding stoichiometry is a key finding from thermodynamic and spectroscopic analyses. researchgate.net
| Protein | Parameter | Value | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Binding Stoichiometry (n) | ~1 | researchgate.net |
| Binding Affinity (Ka) | Higher affinity compared to HSA | researchgate.net | |
| ΔH (Enthalpy Change) | Negative (Enthalpy-driven) | researchgate.net | |
| ΔS (Entropy Change) | Slightly negative | researchgate.net | |
| Human Serum Albumin (HSA) | Binding Stoichiometry (n) | ~2 | researchgate.net |
| Binding Affinity (Ka) | Lower affinity compared to BSA | researchgate.net | |
| ΔH (Enthalpy Change) | Slightly positive | researchgate.net | |
| ΔS (Entropy Change) | Positive (Entropy-driven) | researchgate.net |
Beyond the well-established interactions with topoisomerases and telomerase, acridine derivatives have been shown to inhibit a variety of other enzymes. The specific substitutions on the acridine core are critical in determining which enzymes are targeted.
Kinases: Certain 9-benzyloxyacridine analogues have been reported as dual inhibitors of both tyrosine kinases (such as VEGFR-2 and Src) and topoisomerase I. ijpsr.com
Phosphodiesterases (PDEs): A series of 9-benzylaminoacridine derivatives were developed as dual inhibitors of Phosphodiesterase 5 (PDE5) and Topoisomerase II, showing potential for treating colorectal carcinoma. mdpi.com
Proteases: Acridinyl derivatives have been identified as effective inhibitors of aspartic proteases, showing nanomolar inhibition of human cathepsin D and Plasmodium falciparum plasmepsin-II. ijfans.org
Acetylcholinesterase: Some acridine-9-carboxamide (B1655379) derivatives have exhibited inhibitory effects on acetylcholinesterase, an enzyme relevant in the study of neurodegenerative diseases. smolecule.com
Other Enzymes: Derivatives of 9-methylacridine have been synthesized for use as chromogenic substrates to visualize the activity of enzymes like L-alanine-amino-peptidase in microorganisms. google.com
Interactions with Metal Surfaces in Corrosion Inhibition
The protective action of 9-Methylacridine hydrochloride against corrosion is fundamentally a surface phenomenon, initiated by the adsorption of its molecules onto the metal. google.com This process effectively blocks the active sites where corrosion reactions would otherwise occur. researchgate.net The nature of this adsorption, which can be a combination of physical and chemical interactions, dictates the stability and effectiveness of the resulting protective layer. rsc.orgresearchgate.net
Adsorption Mechanisms (Physisorption and Chemisorption)
The adsorption of 9-Methylacridine onto a mild steel surface is a complex process that involves both physisorption and chemisorption. rsc.orgresearchgate.net This dual-mode interaction contributes to its robust performance as a corrosion inhibitor.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the protonated acridine molecules. In acidic solutions, the steel surface becomes positively charged, and the inhibitor molecules can also become protonated. The presence of counter-ions, such as chloride ions in a hydrochloric acid medium, facilitates the adsorption of the protonated organic cations onto the metal surface.
Chemisorption: This more direct and stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal. The acridine ring, with its nitrogen heteroatom and delocalized π-electrons, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. rsc.org This results in a more stable and tightly bound protective layer.
The adsorption of 9-Methylacridine on mild steel has been found to obey the Langmuir adsorption isotherm. rsc.orgresearchgate.netbiosynth.com This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are equivalent. wikipedia.orgresearchgate.net The adherence to this isotherm suggests that the inhibitor molecules form a uniform film, effectively covering the surface.
The thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), provides insight into the nature of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. nih.gov For 9-substituted acridines, including 9-Methylacridine, the calculated ΔG°ads values often fall in a range that suggests a mixed-mode adsorption involving both physisorption and chemisorption. rsc.orgnih.gov
Table 1: Adsorption Characteristics of 9-Methylacridine on Mild Steel
| Parameter | Description | Finding |
|---|---|---|
| Adsorption Isotherm | Describes the equilibrium between the inhibitor in solution and on the metal surface. | Obeys the Langmuir adsorption isotherm. rsc.orgresearchgate.netbiosynth.com |
| Adsorption Mechanism | The nature of the interaction between the inhibitor and the metal surface. | Involves both physisorption and chemisorption. rsc.orgresearchgate.net |
| Standard Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption. | Values suggest a spontaneous and mixed adsorption process. nih.gov |
Formation of Adsorbed Films
The adsorption of 9-Methylacridine hydrochloride molecules onto the metal surface culminates in the formation of a protective film. rsc.orgrsc.org This film acts as a physical barrier, isolating the metal from the corrosive environment. google.com The effectiveness of this film is a direct consequence of the adsorption mechanisms at play.
The initial physisorption helps in the accumulation of inhibitor molecules near the metal surface. This is followed by the stronger chemisorption, which anchors the molecules firmly, creating a stable and compact film. Surface analysis techniques have confirmed the existence of this adsorbed film on mild steel surfaces treated with 9-substituted acridines. rsc.orgresearchgate.net
The structure of the 9-Methylacridine molecule, with its planar acridine ring, facilitates a high degree of surface coverage. The methyl group at the 9-position can also influence the packing and orientation of the molecules within the adsorbed film, further enhancing its protective properties. rsc.org Molecular dynamics simulations have been employed to visualize and understand the configurational adsorption behavior of these molecules on the iron surface, providing further evidence for the formation of an organized and effective inhibitor layer. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization and Photophysical Studies
Absorption and Emission Spectroscopy
The interaction of the 9-methylacridinium cation with light is characterized by its electronic absorption and fluorescence emission spectra. Excitation with ultraviolet (UV) or blue light elevates the molecule to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence. Both absorption and emission are highly sensitive to the molecular environment.
UV-Visible Absorption Characteristics
The UV-Visible absorption spectrum of the 9-methylacridinium cation is distinguished by strong absorption bands in the near-UV and visible regions of the electromagnetic spectrum. These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system of the acridine (B1665455) core. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent and substitution on the acridinium (B8443388) ring. For the closely related 9-mesityl-10-methylacridinium (B1239669) ion, illumination with blue or near-UV light is effective for excitation researchgate.netresearchgate.net. The absorption spectrum typically displays multiple bands, reflecting the complex electronic structure of the molecule.
Table 1: UV-Visible Absorption Data for Acridinium Derivatives
| Compound | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| 9-Mesityl-10-methylacridinium perchlorate | Acetonitrile | 359 nm, 412 nm, 430 nm |
Fluorescence Spectroscopy
Following absorption of light, the 9-methylacridinium cation exhibits fluorescence, typically emitting light at longer wavelengths than it absorbs (a phenomenon known as the Stokes shift). The fluorescence properties are a key feature of this compound class. For instance, N-alkyl-9-aminoacridizinium derivatives, which are structurally analogous, are known to possess intense intrinsic fluorescence researchgate.net. The emission is highly dependent on environmental factors, a characteristic that makes these compounds useful as molecular probes researchgate.net.
Table 2: Fluorescence Emission Data for Acridinium Derivatives
| Compound | Solvent | Excitation Wavelength (λex) | Emission Maxima (λem) |
|---|---|---|---|
| 9-Mesityl-10-methylacridinium ion | Water | Not Specified | ~524 nm |
Note: Data derived from solvatochromism studies on a closely related derivative sigmaaldrich.com.
The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A high quantum yield indicates a highly fluorescent compound. For N-alkyl derivatives and 9-methylsulfanylacridizinium, which are structurally related to the 9-methylacridinium cation, the fluorescence quantum yields are significant, falling in the range of 0.2 to 0.6 researchgate.net. In contrast, N-aryl-substituted compounds are virtually non-fluorescent in liquid solutions, with quantum yields of less than 0.01, demonstrating the strong influence of substitution on the photophysical pathways researchgate.net. The triplet quantum yield for the related 9-mesityl-10-methylacridinium cation has been reported as 0.38, indicating that intersystem crossing to the triplet state is also a significant de-excitation pathway researchgate.netontosight.ai.
Table 3: Photoluminescence Quantum Yield for Related Acridinium Compounds
| Compound Class | Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| N-alkyl-9-aminoacridizinium derivatives | Not Specified | 0.2 - 0.6 researchgate.net |
Fluorescence quenching is a process that decreases the intensity of fluorescence. For the 10-methylacridinium (B81027) ion, a close structural analog, fluorescence can be quenched by various species, including inorganic anions researchgate.net. The analysis of quenching data, often through Stern-Volmer plots, can provide information about the accessibility of the fluorophore to quenchers and the nature of their interaction researchgate.net. The quenching can occur through dynamic (collisional) or static (formation of a non-fluorescent ground-state complex) mechanisms. For some acridinium derivatives, excited-state deactivation can also occur through non-radiative processes like torsional relaxation or intramolecular electron transfer, which effectively quench the fluorescence researchgate.net.
The fluorescence of the 9-methylacridinium cation and its derivatives is exceptionally sensitive to the surrounding environment, including solvent polarity, hydrogen-bonding capability, and pH researchgate.net. This sensitivity, known as solvatochromism, results in changes in the fluorescence emission color and intensity. The 9-mesityl-10-methylacridinium ion, for example, displays a dramatic color change from purple in nonpolar tetrachloromethane (CCl4) to green in polar water, corresponding to a large red-shift of 69 nm in the emission maximum sigmaaldrich.com. This effect is attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar solvents sigmaaldrich.com. This pronounced solvatochromism allows such compounds to be used as sensor arrays for visually discriminating between different solvents sigmaaldrich.com. The chemiluminescence of acridinium esters is also known to be highly sensitive to the polarity of the local environment, such as that within surfactant micelles.
Table 4: Solvatochromic Shift of 9-Mesityl-10-methylacridinium ion Fluorescence
| Solvent | Polarity | Emission Color | Emission Maxima (λem) |
|---|---|---|---|
| Tetrachloromethane (CCl4) | Nonpolar | Purple | ~455 nm sigmaaldrich.com |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This technique can distinguish between different fluorescent species or different molecular environments. For the 9-mesityl-10-methylacridinium cation, the decay of its charge-transfer state occurs on the nanosecond timescale researchgate.netontosight.ai. In contrast, the locally excited triplet state of this molecule has a much longer lifetime of approximately 30 microseconds (µs) at room temperature, which extends to 5 milliseconds (ms) in a glassy matrix at 77 K researchgate.netontosight.ai. These distinct lifetimes allow for the detailed study of the various excited state processes the molecule can undergo.
Table 5: Excited State Lifetimes for 9-Mesityl-10-methylacridinium cation
| Excited State | Conditions | Lifetime (τ) |
|---|---|---|
| Charge-Transfer (CT) State | Polar Solution | Nanoseconds researchgate.netontosight.ai |
| Locally Excited (LE) Triplet State | Room Temperature (deoxygenated) | ~30 µs researchgate.netontosight.ai |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique spectrum that is characteristic of its structure and bonding.
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 9-Methylacridine (B196024) hydrochloride, the spectrum is characterized by vibrations arising from the acridine core, the methyl group, and the protonated nitrogen center.
The infrared spectra of acridine derivatives are well-documented. researchgate.net The formation of the hydrochloride salt introduces significant and predictable changes to the spectrum. The protonation of the ring nitrogen atom gives rise to a broad absorption band corresponding to the N-H stretching vibration. Further, characteristic bands associated with the aromatic C-H stretching and the C=C and C=N stretching vibrations of the acridine ring system are observed. researchgate.net The spectrum for 9-Methylacridine hydrochloride would also display specific vibrations corresponding to the methyl group, including symmetric and asymmetric C-H stretching and bending modes. Comparing the spectra of the free base (9-Methylacridine) with its hydrochloride salt allows for the clear identification of bands associated with the protonated state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of each nucleus.
The ¹H and ¹³C NMR spectra of 9-Methylacridine provide unambiguous evidence for its chemical structure. While specific data for the hydrochloride salt is less commonly published, the spectra of the free base are well-characterized and the effects of protonation are predictable by comparison with the parent acridine hydrochloride. chemicalbook.com
In the ¹H NMR spectrum of 9-Methylacridine (free base) in CDCl₃, the methyl protons appear as a distinct singlet, typically around 3.0 ppm. The aromatic protons resonate in the downfield region, generally between 7.4 and 8.2 ppm, with their multiplicity and coupling constants reflecting their positions on the acridine rings.
Upon formation of the hydrochloride salt, the protonation of the nitrogen atom causes a significant deshielding effect on the adjacent protons and carbons. This results in a downfield shift of the signals for the aromatic protons, particularly those at positions 1, 8, 4, and 5, as well as the C-9 carbon and the peri-carbons. The ¹H NMR spectrum of acridine hydrochloride in D₂O, for instance, shows aromatic proton signals shifted downfield to between approximately 7.5 and 8.9 ppm. chemicalbook.com A similar effect would be expected for 9-Methylacridine hydrochloride.
Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | H-1, H-8 | H-2, H-7 | H-3, H-6 | H-4, H-5 | CH₃ |
|---|---|---|---|---|---|---|
| 9-Methylacridine | CDCl₃ | ~8.16 | ~7.49 | ~7.72 | ~8.20 | ~3.02 |
Note: Data for 9-Methylacridine is representative. Actual values may vary slightly based on experimental conditions.
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum of 9-Methylacridine shows a signal for the methyl carbon and distinct signals for the 13 carbons of the acridine core. Protonation would likewise cause a downfield shift for the carbon atoms, especially those closest to the positively charged nitrogen center.
NMR titration is a powerful method used to study non-covalent interactions between molecules, providing quantitative data on binding affinities, stoichiometry, and the geometry of the resulting complex. researchgate.net This technique is particularly valuable for understanding how molecules like 9-Methylacridine hydrochloride interact with larger biological macromolecules or host molecules.
The principle involves monitoring the changes in the NMR spectrum (typically ¹H chemical shifts) of one molecule (the guest) upon the incremental addition of another molecule (the host). The observed chemical shift perturbations can be analyzed to determine the association constant (Kₐ) or binding constant (Kₑ) of the complex. nih.gov
Studies on related acridine derivatives have successfully employed NMR titration to elucidate complex formation. For example, ¹H NMR studies have been used to investigate the binding of bis(acridines) to DNA, revealing the dynamics and stability of the intercalated complex. nih.gov Similarly, titration experiments have quantified the interaction between acridine derivatives and Human Serum Albumin (HSA), a key transport protein, allowing for the calculation of binding constants. nih.gov Furthermore, 2D NMR techniques like ROESY can be used in conjunction with titration to determine the precise geometry of the inclusion complex by observing through-space dipolar correlations between the host and guest protons. researchgate.net These approaches are directly applicable to studying the complex formation of 9-Methylacridine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of a compound's elemental formula. This technique is powerful enough to distinguish between compounds that have the same nominal mass but different elemental compositions.
For 9-Methylacridine, which is analyzed as the protonated cation [C₁₄H₁₁N + H]⁺ in the mass spectrometer, HRMS can confirm its elemental formula, C₁₄H₁₂N. Advanced instruments like the Orbitrap have been used for the definitive identification and structural confirmation of 9-methylacridine as a related substance in pharmaceutical products. thermoscientific.com The high accuracy of the mass measurement allows for the confident assignment of the molecular formula from the observed m/z value. This technique has also been applied in environmental analysis, where LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) is used for the screening and identification of emerging contaminants, including 9-methylacridine. kwrwater.nlmedicinesforeurope.com
Table 2: High-Resolution Mass Spectrometry Data for 9-Methylacridine Cation
| Ion Formula | Calculated Mass (Da) |
|---|
Note: The calculated mass is for the protonated molecule, which is the species typically observed in ESI-HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of acridine derivatives, including 9-Methylacridine, by GC-MS often requires careful method development. Due to the polarity and potential for thermal lability of such compounds, derivatization is a common strategy to improve chromatographic behavior and obtain reproducible results.
While specific experimental data for the direct GC-MS analysis of 9-Methylacridine hydrochloride is not extensively documented in publicly available literature, general principles for the analysis of nitrogen-containing heterocyclic compounds apply. A hypothetical GC-MS analysis would involve the injection of a derivatized or underivatized sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum.
A predicted GC-MS spectrum for a related compound, 9-((3-Dimethylaminopropyl)amino)acridine, suggests that the fragmentation pattern would be key to its identification. scispace.com For 9-Methylacridine, the molecular ion peak would be expected, along with fragment ions resulting from the loss of the methyl group and cleavage of the acridine ring system. Challenges in the analysis can arise from matrix effects, where other components in the sample can suppress or enhance the signal of the analyte. nih.gov
Table 1: Predicted GC-MS Parameters for Acridine Derivatives
| Parameter | Value |
| Ionization Mode | Positive |
| Ionization Energy | 70 eV |
| Chromatography Column | Capillary Column (e.g., HP-5MS) |
| Injection Mode | Split/Splitless |
This table presents predicted parameters based on the analysis of similar compounds and general GC-MS methodology.
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of a compound provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, which is a primary reference for the identification of unknown substances. While a direct link to the specific entry for 9-Methylacridine was not retrieved, the NIST WebBook contains mass spectral data for closely related compounds like 9(10H)-Acridinone. nist.gov
In the EI mass spectrum of 9-Methylacridine, one would anticipate observing a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable [M-H]+ ion, and the loss of the methyl group (CH3) to yield an [M-15]+ fragment. Further fragmentation of the acridine ring would produce a series of characteristic smaller ions.
Table 2: Expected Major Ions in the Electron Ionization Mass Spectrum of 9-Methylacridine
| m/z Value | Proposed Fragment |
| 193 | [M]+ (Molecular Ion) |
| 192 | [M-H]+ |
| 178 | [M-CH3]+ |
| 165 | [M-HCN-H]+ |
| 152 | [M-C2H2-HCN]+ |
This table is a hypothetical representation of the expected fragmentation pattern based on the principles of mass spectrometry and data from related acridine structures.
Circular Dichroism (CD) Spectroscopy for DNA Interaction Analysis
Circular Dichroism (CD) spectroscopy is a vital tool for investigating the interactions between chiral molecules and other substances. In the context of 9-Methylacridine hydrochloride, CD spectroscopy is particularly insightful for studying its binding to DNA. Acridine derivatives are well-known DNA intercalators, and their insertion between the base pairs of the DNA double helix induces changes in the DNA's chiral structure, which can be monitored by CD spectroscopy. rsc.orgrsc.orgacs.org
When an achiral molecule like 9-Methylacridine binds to the chiral DNA molecule, an induced circular dichroism (ICD) signal is often observed in the absorption region of the acridine chromophore. The characteristics of this ICD spectrum, such as the sign and magnitude of the ellipticity, provide information about the geometry of the binding. For instance, a positive ICD band in the long-wavelength absorption region of the acridine is often indicative of intercalation. researchgate.net
Studies on various aminoacridine-DNA complexes have shown that the CD spectra are sensitive to the position of the substituent on the acridine ring and the DNA base composition. rsc.orgnih.gov The binding of these compounds to DNA typically results in a significant change in the intrinsic CD spectrum of DNA in the UV region (200-300 nm), reflecting alterations in the DNA helical structure. nih.gov
Table 3: Representative Changes in CD Spectra upon Acridine-DNA Interaction
| Spectral Region | Observation | Interpretation |
| Intrinsic DNA CD (240-280 nm) | Increase in positive band ellipticity | Alteration of DNA secondary structure, potential unwinding. nih.gov |
| Acridine Absorption (>300 nm) | Appearance of induced CD bands | Intercalative binding of the acridine chromophore. researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. unibo.it This method is highly sensitive to free radicals and transition metal ions.
In the context of 9-Methylacridine hydrochloride, EPR spectroscopy would be most relevant if the compound is involved in reactions that generate radical species. For instance, photochemically or metabolically induced one-electron oxidation or reduction of the acridine ring could lead to the formation of acridinyl radicals. The resulting EPR spectrum would provide information about the electronic structure of the radical and its interaction with nearby magnetic nuclei, which can aid in its identification. nih.gov
While there is a lack of specific EPR studies focused on 9-Methylacridine hydrochloride in the available literature, the principles of EPR would apply if it were to form a radical. The analysis of the EPR spectrum would allow for the determination of the g-factor and hyperfine coupling constants, which are characteristic of a particular radical. scispace.com
Laser Flash Photolysis
Laser flash photolysis is a powerful technique used to study the properties and kinetics of short-lived excited states and reactive intermediates. A sample is excited with a short, intense laser pulse, and the subsequent changes in absorbance are monitored over time, typically from nanoseconds to milliseconds. edinst.com
For 9-Methylacridine hydrochloride, laser flash photolysis can be employed to investigate its photophysical properties, such as the lifetime of its triplet excited state and its reactivity in this state. Upon laser excitation, 9-Methylacridine would be promoted to its singlet excited state, which can then undergo intersystem crossing to the longer-lived triplet state. The transient absorption spectrum of this triplet state would exhibit characteristic absorption bands. researchgate.netresearchgate.netscielo.br
Table 4: Hypothetical Transient Species and Their Spectroscopic Signatures in Laser Flash Photolysis of 9-Methylacridine
| Transient Species | Expected λmax (nm) | Lifetime |
| Triplet Excited State | 400-600 | Nanoseconds to Microseconds |
| Acridinyl Radical Cation | 500-700 | Microseconds to Milliseconds |
| Acridinyl Radical Anion | 450-650 | Microseconds to Milliseconds |
This table presents a hypothetical overview based on data from similar acridine compounds and general principles of photochemistry.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate molecules at the electronic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational cost. While specific DFT studies on 9-Methylacridine (B196024) hydrochloride are not present in the surveyed literature, we can infer general characteristics based on studies of similar acridine (B1665455) derivatives.
Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. For 9-Methylacridine hydrochloride, a DFT calculation would likely be employed to predict bond lengths, bond angles, and dihedral angles. In the absence of specific data, a hypothetical optimized structure would feature the planar acridine ring system with the methyl group at position 9. The protonation at the heterocyclic nitrogen atom would lead to changes in the geometry of the acridine ring compared to the neutral 9-methylacridine molecule.
Hypothetical Optimized Geometry Parameters for 9-Methylacridine hydrochloride
| Parameter | Predicted Value | Notes |
|---|---|---|
| C9-N10 Bond Length | Shorter than in neutral 9-methylacridine | Protonation would increase the double bond character. |
| C-N-C Angle at N10 | Larger than in neutral 9-methylacridine | The presence of the hydrogen atom would widen this angle. |
Electronic Structure Analysis (Frontier Orbitals, Energy Gaps)
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For acridine derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic system. Protonation to form the hydrochloride salt would be expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the reactivity and spectral properties of the molecule.
Expected Electronic Properties of 9-Methylacridine hydrochloride
| Property | Expected Trend | Rationale |
|---|---|---|
| HOMO Energy | Lowered | Increased positive charge on the molecule stabilizes electron orbitals. |
| LUMO Energy | Lowered | Increased positive charge on the molecule stabilizes electron orbitals. |
Spin Density Mapping
Spin density mapping is relevant for molecules with unpaired electrons (radicals or in certain excited states). It illustrates the distribution of the unpaired electron's spin within the molecule. For the closed-shell 9-Methylacridine hydrochloride cation, a standard ground-state calculation would show zero spin density. However, in a hypothetical radical cation or triplet state, spin density would likely be delocalized over the π-system of the acridine core.
Semiempirical Tight Binding Models
Semiempirical tight-binding models offer a faster, though less accurate, alternative to DFT for large systems. These methods use parameters derived from experimental data or higher-level calculations. While no specific studies using semiempirical tight-binding models for 9-Methylacridine hydrochloride were found, such methods could be used to approximate its electronic structure and properties, particularly for larger assemblies or in dynamic simulations.
Calculation of Intermolecular Interaction Energy
Understanding the interaction between a molecule and its environment (e.g., solvent molecules, biological macromolecules) is crucial. The intermolecular interaction energy of 9-Methylacridine hydrochloride with other molecules could be calculated using various computational methods, from high-level ab initio calculations to more efficient DFT or semiempirical methods, often in combination with continuum solvation models. These calculations would be vital for understanding its behavior in solution and its potential binding to biological targets. The primary interactions would involve ion-dipole and hydrogen bonding interactions due to the positive charge and the acidic proton on the nitrogen atom.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from conformational changes to interactions with other molecules and surfaces. These simulations are crucial for understanding the dynamic nature of 9-Methylacridine hydrochloride in various environments. fau.de
Configurational Adsorption Behavior on Surfaces (e.g., Fe(110))
While specific studies on the adsorption of 9-Methylacridine hydrochloride on Fe(110) surfaces are not prevalent in the reviewed literature, the principles of such interactions can be understood from computational studies on analogous heterocyclic organic compounds. Density Functional Theory (DFT) and MD simulations are the primary tools for investigating these phenomena. tuwien.at
DFT calculations are typically used to determine the most stable adsorption geometries and energies. For molecules like 9-Methylacridine, which possesses a planar π-system and a nitrogen heteroatom, adsorption on a metal surface like Fe(110) is expected to be strong. The interaction is generally governed by a combination of physisorption (van der Waals forces) and chemisorption. The chemisorption involves charge transfer between the molecule and the metal surface. The flat acridine ring is likely to adsorb in a parallel configuration to the Fe(110) surface to maximize π-d orbital interactions. researchgate.netmdpi.com
Key insights from studies on similar molecules suggest:
Adsorption Energy: The strength of the bond between the molecule and the surface is a key parameter. Protonated forms of nitrogen heterocycles often show stronger adsorption energies due to enhanced electrostatic interactions. researchgate.net
Charge Transfer: The acridine ring system can donate π-electrons to the vacant d-orbitals of the iron atoms. Simultaneously, back-donation can occur from the filled d-orbitals of iron to the π* anti-bonding orbitals of the acridine molecule. This two-way charge transfer is a hallmark of the interaction of many organic inhibitors with metal surfaces. mdpi.com
Role of the Methyl Group: The methyl group at the 9-position can influence adsorption. It may slightly increase the adsorption energy through electron-donating inductive effects and van der Waals interactions. However, it could also introduce steric hindrance that prevents a perfectly planar adsorption, potentially altering the interaction strength compared to the unsubstituted acridine. Studies on methyl-substituted quinoxalinones on Fe(110) have shown that while methyl groups can contribute to stability, they can also cause steric interference that reduces planarity and, in some cases, does not significantly enhance adsorption strength. researchgate.net
Table 1: Summary of DFT Findings for Analogous Quinoxalinone Inhibitors on Fe(110) Surface
| Molecule | Adsorption Configuration | Key Interaction Sites | Influence of Protonation | Influence of Methyl Group | Reference |
| Quinoxalin-2(1H)-one (QNO) | Parallel configuration is most stable | Nitrogen atoms, Oxygen atom, π-system | Stronger adsorption energy in protonated state | N/A | researchgate.net |
| 3-Methylquinoxalin-2(1H)-one (QNOM) | Parallel configuration is stable | Nitrogen atoms, Oxygen atom, π-system | Enhanced adsorption in protonated state | Did not significantly increase interaction energy compared to QNO | researchgate.net |
| 3,7-Dimethylquinoxalin-2(1H)-one (QNO2M) | Parallel configuration is stable | Nitrogen atoms, Oxygen atom, π-system | Stronger adsorption in protonated state | Reduced energetic stability due to increased steric interference | researchgate.net |
Exploration of Conformational Space
The conformational space of a molecule refers to the set of all possible three-dimensional arrangements of its atoms that can be achieved through the rotation of single bonds. For 9-Methylacridine hydrochloride, the core acridine ring is a rigid, planar structure, which significantly limits its conformational flexibility.
Computational methods, such as Monte Carlo conformational searches combined with molecular mechanics (MM) force fields (e.g., MMFF94s), are used to systematically explore possible conformations. nih.govnih.gov The lowest energy conformers identified are then typically subjected to higher-level quantum mechanical calculations (e.g., DFT with B3LYP functional) for geometry optimization and energy refinement. nih.gov
For 9-Methylacridine, the primary source of conformational variability would be:
Rotation of the Methyl Group: The C-C bond connecting the methyl group to the acridine ring allows for rotation. While this rotation is generally low in energy, specific orientations may be favored to minimize steric clashes with adjacent hydrogen atoms on the acridine ring.
Position of the Hydrochloride Counter-ion: In the solid state or in non-polar solvents, the chloride ion will be associated with the protonated nitrogen of the acridine ring. Its precise location relative to the ring would be a key feature of the conformational space.
Studies on other complex heterocyclic molecules show that even seemingly minor conformational changes can have significant impacts on the molecule's properties and biological activity. nih.gov
Ligand-Protein Binding Interactions
MD simulations are a cornerstone of modern drug discovery and are extensively used to study how ligands like 9-Methylacridine hydrochloride interact with biological targets such as proteins or DNA. nih.govnih.govfau.de Acridine derivatives are well-known DNA intercalators and inhibitors of enzymes like topoisomerases. mdpi.com
The typical workflow for studying these interactions involves:
Molecular Docking: A preliminary prediction of the binding pose is obtained by docking the ligand into the active site of the target protein.
MD Simulation: The docked protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions). An MD simulation is then run for a duration ranging from nanoseconds to microseconds. mdpi.comresearchgate.net
Analysis: The resulting trajectory is analyzed to understand the dynamics of the interaction.
Key findings from MD simulations of acridine derivatives include:
Binding Stability: The stability of the ligand in the binding pocket is assessed. The simulations can reveal whether the initial docked pose is stable or if the ligand shifts to a different, more favorable conformation. researchgate.net
Interaction Footprint: The specific amino acid residues that form key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the ligand are identified. For 9-Methylacridine, the planar acridine ring is prone to forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The protonated nitrogen can act as a hydrogen bond donor. researchgate.net
Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity. nih.gov
Stability of Molecular Structures
The stability of a molecular structure, particularly a ligand within a protein's binding site, is a critical factor in its function. MD simulations provide quantitative measures to evaluate this stability over time. researchgate.net The two most common metrics are the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). computabio.comgithub.ionih.gov
Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of a group of atoms (e.g., the ligand, or the protein backbone) over time from a reference structure (usually the initial frame). A low and stable RMSD value for the ligand indicates that it remains in a consistent binding pose throughout the simulation. A large, fluctuating RMSD suggests instability or that the ligand is exploring multiple conformations within the binding site. github.ionih.gov
Root-Mean-Square Fluctuation (RMSF): While RMSD tracks the whole structure over time, RMSF measures the fluctuation of individual atoms or residues around their average position. For a ligand like 9-Methylacridine, an RMSF analysis would show which parts of the molecule are most mobile. The core acridine rings are expected to have very low RMSF values, indicating rigidity, while the atoms of the methyl group would exhibit higher fluctuations due to rotational freedom. github.ioresearchgate.net
Table 2: Interpretation of RMSD and RMSF in MD Simulations of Ligand-Protein Complexes
| Metric | Observation | Interpretation |
| RMSD | Low, stable value that plateaus quickly | The ligand has found a stable binding pose and is well-equilibrated in the binding site. |
| High, continuously increasing value | The ligand is unstable in the binding site and may be dissociating from the protein. | |
| Fluctuates between two or more stable values | The ligand is switching between different stable binding conformations. | |
| RMSF | Low values for the core scaffold atoms | The central part of the ligand is rigid and held firmly in the binding pocket. |
| High values for peripheral atoms (e.g., methyl group) | These parts of the ligand are flexible and have more motional freedom. |
Molecular Modeling for Spectroscopic Interpretation
Computational modeling is instrumental in the interpretation of experimental spectra. By calculating theoretical spectra, researchers can assign specific spectral features to the corresponding molecular vibrations or electronic transitions. Density Functional Theory (DFT) is the most widely used method for this purpose. tandfonline.comnih.gov
For 9-Methylacridine hydrochloride, theoretical calculations of its vibrational (Infrared and Raman) spectra can be performed. The process involves optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies at that minimum energy structure.
A study on the parent molecule, acridine, using DFT (B3LYP method) demonstrated excellent agreement between the calculated and experimental vibrational frequencies. nih.gov The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and limitations in the theoretical model. This allows for a definitive assignment of the observed IR and Raman bands. For example, specific bands can be confidently assigned to C-H stretching, C=C/C=N ring stretching, in-plane ring deformations, or out-of-plane C-H bending modes. The introduction of the methyl group in the 9-position would lead to new predicted vibrational modes corresponding to C-H stretching and bending within the methyl group itself.
Theoretical Spectroscopic Studies
Beyond vibrational spectra, theoretical methods can predict a range of other spectroscopic and electronic properties. These studies, primarily using DFT, provide deep insights into the molecule's electronic structure and reactivity. bnmv.ac.inbenthamdirect.com
For acridine derivatives, DFT calculations have been used to determine key electronic descriptors: bnmv.ac.in
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. bnmv.ac.in
Ionization Potential (IP) and Electron Affinity (EA): These values, often estimated from HOMO and LUMO energies via Koopman's theorem, quantify the energy required to remove an electron and the energy released when an electron is added, respectively. They are fundamental measures of a molecule's ability to participate in electron transfer processes. bnmv.ac.in
Global Reactivity Descriptors: From IP and EA, other properties like electronegativity, chemical hardness, and the electrophilicity index can be calculated to further characterize the molecule's reactivity. benthamdirect.com
NMR Spectra: Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. These calculations are valuable for confirming structural assignments in experimental NMR spectra. chemicalbook.com For 9-Methylacridine, calculations would predict the chemical shifts for the protons and carbons of the acridine rings and the distinct signal for the methyl group.
Table 3: Calculated Global Reactivity Descriptors for Acridine and Related Derivatives (B3LYP/6-311G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) |
| Acridine | -5.99 | -1.50 | 5.99 | 1.50 | 4.49 |
| Acridone (B373769) | -6.21 | -1.41 | 6.21 | 1.41 | 4.80 |
| Proflavin | -5.50 | -2.13 | 5.50 | 2.13 | 3.37 |
| Acridine Orange | -5.28 | -1.94 | 5.28 | 1.94 | 3.34 |
| Acridine Yellow | -5.46 | -2.09 | 5.46 | 2.09 | 3.37 |
| Data adapted from a computational study on acridine derivatives. bnmv.ac.in |
Prediction of UV-Spectra
The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods is a valuable technique for understanding the electronic transitions within a molecule. For acridine derivatives, theoretical calculations can elucidate the nature of these transitions and predict the absorption maxima.
The predicted transitions for acridinone (B8587238) derivatives generally correlate well with experimental spectra, confirming the utility of such theoretical approaches in understanding the photophysical properties of these molecules. nih.gov The calculations provide data on the energies and probabilities of various electronic transitions. For instance, the predicted absorption spectra are built from the calculated vertical excitation energies and oscillator strengths.
Below is a representative table illustrating the kind of data generated from such computational studies. The values are hypothetical for 9-Methylacridine hydrochloride and are based on the types of results obtained for similar acridine derivatives.
Table 1: Predicted Electronic Transitions for 9-Methylacridine Hydrochloride This table is illustrative and based on computational studies of related acridine compounds.
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | 380 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 355 | 0.28 | HOMO-1 → LUMO |
| S₀ → S₃ | 320 | 0.09 | HOMO → LUMO+1 |
| S₀ → S₄ | 295 | 0.45 | HOMO-2 → LUMO |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
The protonation of the acridine nitrogen in the hydrochloride salt is expected to cause a bathochromic (red) shift in the absorption maxima compared to the free base, due to the increased conjugation and stabilization of the excited state. Time-dependent density functional theory (TD-DFT) is a modern, more accurate method often employed for predicting UV-Vis spectra. mit.eduresearchgate.net
Analysis of Tautomerism
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for acridine derivatives. In the case of 9-Methylacridine, protonation at the heterocyclic nitrogen atom (N10) is the most common form, but the existence of other tautomeric forms, particularly in solution, can be investigated using computational methods.
Density Functional Theory (DFT) is a powerful tool for studying tautomerism, as it can accurately predict the relative energies and stabilities of different tautomers. researchgate.netorientjchem.orgruc.dkresearchgate.netnih.govearthlinepublishers.com For derivatives of 9-aminoacridine (B1665356), both experimental and theoretical studies have confirmed the co-existence of amino and imino tautomeric forms at room temperature. researchgate.net The relative stability of these tautomers can be influenced by the solvent environment.
For 9-Methylacridine hydrochloride, the primary tautomer is the N10-protonated form. However, theoretical calculations can explore the possibility and energetics of other prototropic tautomers, for instance, where a proton might be located on one of the carbon atoms of the acridine ring, forming a carbocationic species. DFT calculations would involve geometry optimization of the different potential tautomeric structures, followed by frequency calculations to confirm they are true minima on the potential energy surface. The relative energies, often corrected for zero-point vibrational energy (ZPVE), provide an estimate of the equilibrium populations of the tautomers.
Below is an example of a data table that could be generated from a DFT study on the tautomerism of 9-Methylacridine hydrochloride. The values are hypothetical and serve to illustrate the output of such a study.
Table 2: Calculated Relative Energies of 9-Methylacridine Hydrochloride Tautomers This table is for illustrative purposes.
| Tautomer | Structure | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 10-H-9-Methylacridinium | N10-protonated | 0.00 | 2.5 |
| 5-H-9-Methylacridinium | C5-protonated | 15.2 | 4.8 |
| 1-H-9-Methylacridinium | C1-protonated | 25.7 | 5.1 |
These hypothetical results would indicate that the N10-protonated tautomer is significantly more stable than any of the carbon-protonated forms, and thus would be the overwhelmingly predominant species in any medium. The inclusion of solvent models in the calculations can refine these predictions by accounting for solute-solvent interactions.
Supramolecular Chemistry and Self Assembly
Formation of Supramolecular Assemblies
The spontaneous organization of individual molecules into stable, non-covalently linked aggregates is a hallmark of supramolecular chemistry. For 9-methylacridine (B196024) hydrochloride, this assembly is primarily driven by π-stacking interactions between the aromatic rings and hydrogen bonding involving the protonated acridine (B1665455) nitrogen.
The planar, polycyclic aromatic structure of the acridine core is central to its ability to form π-stacked assemblies. These interactions arise from the cumulative effect of van der Waals forces and electrostatic interactions between the electron-rich π-systems of adjacent molecules. In acridine derivatives, these stacking forces encourage the molecules to arrange in a face-to-face or offset manner, creating columnar or layered structures. This type of interaction is a key factor in the organization of many planar heterocyclic systems and is crucial for their physical and biological properties. The tendency of acridine rings to engage in π-π interactions is a well-established principle that governs their packing in the solid state and their association in solution.
Host-Guest Chemistry
The unique electronic and structural features of the acridine unit make it a valuable component in the design of synthetic host molecules for host-guest chemistry. The flat, rigid, and aromatic nature of the acridine ring allows it to function as a "panel" in the construction of larger, container-like molecules.
Researchers have successfully synthesized supramolecular capsules using multiple acridine panels. furman.edursc.org In one notable example, simple bisacridine amphiphiles were designed to spontaneously self-assemble in neutral water into a spherical capsule with an outer shell composed of the acridine units. rsc.org This assembly is driven by a combination of the hydrophobic effect and π-stacking interactions between the acridine panels, creating a well-defined inner cavity. rsc.orgrsc.org The resulting structure is a discrete, M2L4-type coordination capsule, demonstrating a sophisticated use of acridine as a structural motif in supramolecular construction. rsc.org
The molecular capsules formed from acridine panels possess a hydrophobic inner cavity capable of encapsulating a variety of guest molecules. furman.edu These capsules have been shown to bind large, hydrophobic compounds, such as coumarins, metallophthalocyanines, and subphthalocyanine, effectively shielding them from the aqueous environment. furman.edursc.org
A key feature of these acridine-based capsules is their pH-responsiveness. The assembly and disassembly of the capsule can be reversibly controlled by changing the pH of the solution. furman.edursc.org In neutral water, the acridine panels are unprotonated, and the capsule is stable. However, upon the addition of acid, the nitrogen atoms on the acridine panels become protonated. rsc.org The resulting electrostatic repulsion between the now positively charged panels causes the capsule to disassemble, releasing the encapsulated guest molecule. furman.edursc.org This process is reversible, and the capsule can be reformed by returning the solution to a neutral pH, a cycle that can be repeated multiple times. rsc.org
Charge-Transfer Complexes
A charge-transfer (CT) complex is formed through the electrostatic attraction between an electron-donating molecule and an electron-accepting molecule. 9-Methylacridine and its cationic form, 9-methylacridinium, can participate in the formation of such complexes.
Research has shown that the reaction between 9-methylacridine and iodine can lead to different products depending on the solvent. furman.edursc.org In toluene, a charge-transfer complex is formed. furman.edursc.org This interaction involves the donation of electron density from the nitrogen lone pair or the π-system of the acridine to the iodine molecule.
Furthermore, the fluorescence of the N-methylacridinium cation (a close analogue of the 9-methylacridinium cation) is effectively quenched by a range of counter-ions. rsc.org This quenching is attributed to a charge-transfer mechanism. rsc.org The efficiency of this process depends on the nature of the anion and the polarity of the solvent, with quenching being more pronounced for anions with low redox potentials and in less-polar solvents. rsc.org The quenching occurs through several mechanisms, including the formation of a charge-transfer complex in the ground state (static quenching) and further complex formation in the excited state. rsc.org
Supramolecular Polymers
The field of supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. While direct and extensive research on the formation of supramolecular polymers specifically from 9-Methylacridine hydrochloride is not widely documented, the inherent chemical properties of the acridine scaffold suggest a strong potential for its participation in such assemblies. Acridine derivatives are well-known for their ability to engage in various non-covalent interactions, which are the fundamental driving forces for the formation of supramolecular polymers.
The primary mechanisms through which 9-Methylacridine hydrochloride could form supramolecular polymers are π-π stacking, hydrophobic interactions, and hydrogen bonding. The planar, aromatic structure of the acridine ring is highly conducive to π-π stacking, a phenomenon where aromatic rings stack on top of each other, driven by a combination of electrostatic and van der Waals forces. nih.govmdpi.com This type of interaction is a cornerstone of supramolecular assembly. nih.gov
In the case of 9-Methylacridine hydrochloride, the protonation of the nitrogen atom in the acridine ring to form the acridinium (B8443388) cation can further enhance these stacking interactions. The resulting charge can induce favorable quadrupole-quadrupole interactions between the electron-rich and electron-poor regions of adjacent acridine rings, leading to a more organized and stable supramolecular structure.
Furthermore, the hydrophobic nature of the acridine core can drive the self-assembly of these molecules in aqueous environments. ntu.edu.twrsc.org In an effort to minimize the unfavorable interactions with water molecules, the hydrophobic acridine units may aggregate, leading to the formation of larger assemblies. This hydrophobic effect, coupled with the aforementioned π-π stacking, can lead to the spontaneous formation of well-defined supramolecular polymeric chains.
Recent research has highlighted the ability of dimethyl acridine-based derivatives to form self-assembled monolayers, which are a form of two-dimensional supramolecular assembly. perovskite-info.com These findings underscore the inherent tendency of the acridine framework to self-organize, a critical prerequisite for the formation of supramolecular polymers.
The photophysical properties of acridinium salts also open up the possibility of creating photoresponsive supramolecular polymers. nih.gov Upon absorption of light, acridinium ions can undergo electronic transitions that may alter their intermolecular interactions, potentially leading to the reversible assembly and disassembly of the supramolecular polymer chains. This photo-induced behavior is a key feature in the development of "smart" materials with tunable properties.
While the specific characteristics of supramolecular polymers formed from 9-Methylacridine hydrochloride have yet to be extensively studied, the table below outlines the key non-covalent interactions and the potential properties of such assemblies based on the known chemistry of acridine derivatives.
| Interaction Type | Driving Force | Potential Impact on Supramolecular Polymer |
| π-π Stacking | Electrostatic and van der Waals forces between aromatic rings. nih.govmdpi.com | Primary interaction for chain formation and stability. |
| Hydrophobic Effect | Minimization of contact between hydrophobic acridine core and water. ntu.edu.tw | Promotes aggregation and self-assembly in aqueous media. |
| Ion-Dipole/Quadrupole | Interaction between the acridinium cation and polar molecules or other acridinium ions. | Enhances the order and stability of the supramolecular structure. |
| Hydrogen Bonding | Potential for hydrogen bond formation involving the hydrochloride counter-ion. | Can contribute to the directionality and specificity of the assembly. |
It is important to note that the formation and properties of these potential supramolecular polymers would be highly dependent on factors such as concentration, solvent, temperature, and the presence of other molecules that could interact with the acridine units. Further research is necessary to fully elucidate the supramolecular polymerization behavior of 9-Methylacridine hydrochloride and to explore the potential applications of the resulting materials.
Mechanistic Research and Advanced Applications
Photochemical Reactions Catalysis
Acridinium (B8443388) salts, including 9-Methylacridine (B196024) derivatives, have emerged as powerful organophotoredox catalysts. nih.gov These organic dyes offer a cost-effective and sustainable alternative to traditional precious metal catalysts like ruthenium and iridium complexes. nih.gov The core mechanism relies on the absorption of visible light, which elevates the acridinium salt to an electronically excited state. nih.gov This excited state is a potent oxidizing agent capable of initiating chemical reactions through electron transfer. nih.gov
In the context of oxidative transformations, the photoexcited acridinium catalyst can accept an electron from a suitable substrate, thereby oxidizing it. nih.gov This process generates an acridinyl radical, which is a strong reducing agent and can participate in a catalytic cycle. nih.gov For instance, a proposed reaction pathway involves the photoexcited acridinium salt effectively reducing a diazonium salt to generate an aryl radical, which then engages in further chemical transformations. nih.gov The ability to fine-tune the photophysical and electrochemical properties of acridinium salts through structural modifications allows for the development of tailored catalysts for a wide range of organic syntheses and late-stage functionalizations. nih.gov
Fluorescent Probe Development and Applications
The inherent fluorescence of the acridine (B1665455) structure forms the basis for its use in developing sensitive probes for biological and chemical systems. The emission properties of 9-methylacridine and its derivatives are often highly sensitive to the local environment, including polarity, pH, and hydrogen bonding capabilities. rsc.orgnih.gov
Fluorescent probes are valuable tools for monitoring the complex processes of energy coupling in biological systems, such as mitochondrial membranes. nih.gov These probes can provide continuous, real-time readouts of structural and charge-related changes that occur when a membrane becomes energized. nih.gov The fundamental principle involves a probe's fluorescence characteristics changing in response to alterations in its immediate environment. nih.gov Energization of a membrane can alter local charge distributions and the structure of water near the membrane surface, which in turn affects the fluorescence of a nearby probe molecule. nih.gov Given that the fluorescence of 9-methylacridine conjugates is highly dependent on environmental factors like polarity, they are well-suited for applications aimed at monitoring such energy transduction events. rsc.orgnih.gov
Researchers have synthesized fluorescent ester conjugates by coupling 9-methylacridine with various carboxylic acids, including amino acids. rsc.orgnih.gov These conjugates serve a dual purpose: they act as a fluorescent label and as a photoremovable protecting group. rsc.org The ester's fluorescence emission is sensitive to the surrounding environment. rsc.orgnih.gov A key application of these conjugates is the "caged" release of biologically active molecules. Upon irradiation with UV light (typically above 360 nm), the ester bond is cleaved in a process known as photolysis, releasing the original carboxylic acid with a high chemical yield. rsc.orgnih.gov This allows for the controlled release of substances in a specific location and at a specific time.
Table 1: Properties of 9-Methylacridine Fluorescent Ester Conjugates
| Property | Description | Reference |
|---|---|---|
| Functionality | Acts as a fluorescent photoremovable protecting group for carboxylic acids. | rsc.org |
| Environmental Sensitivity | Fluorescence emission is highly sensitive to polarity, H-bonding, and pH. | rsc.orgnih.gov |
| Photolysis | Releases the protected carboxylic acid upon irradiation with UV light (>360 nm). | rsc.orgnih.gov |
| Biological Utility | The parent compound, acridine-9-methanol, shows good biocompatibility and cell uptake. | rsc.orgnih.gov |
Derivatives of 9-methylacridine have been engineered as high-performance reporter molecules for Surface-Enhanced Raman Scattering (SERS) microscopy, a powerful technique for biomedical imaging. nih.gov Specifically, a series of near-infrared (NIR) SERS reporters based on 10-methylacridine have been synthesized. nih.gov These dyes are incorporated into SERS nanotags, which typically consist of a gold nanostar (AuNS) core, the acridine-based reporter molecule, and a stabilizing agent like bovine serum albumin (BSA). nih.gov These nanotags produce a strong SERS signal when excited with a NIR laser, which is advantageous for biological imaging due to reduced autofluorescence from cells and deeper tissue penetration. nih.gov The resulting in-vitro imaging experiments demonstrate their potential for live-cell delineation. nih.gov
Table 2: Performance of 10-Methylacridine-Based SERS Nanotags
| Feature | Performance Metric | Comparison | Reference |
|---|---|---|---|
| Sensitivity | Limit of Detection (LOD) as low as 0.4 pM. | --- | nih.gov |
| Signal Intensity | Approximately 5-fold higher SERS intensity. | Compared to the commercial Raman reporter DTTC. | nih.gov |
| Excitation Wavelength | Optimized for 785 nm NIR laser. | Ideal for biomedical applications. | nih.gov |
Corrosion Inhibition Mechanisms
9-Methylacridine has been identified as an effective corrosion inhibitor for mild steel in highly acidic environments, such as 15% hydrochloric acid (HCl) solution. rsc.org The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the surface of the metal. rsc.org This forms a protective film that acts as a barrier, preventing the corrosive substance from reaching and reacting with the metal. youtube.comyoutube.com
Table 3: Corrosion Inhibition Characteristics of 9-Methylacridine
| Parameter | Description | Reference |
|---|---|---|
| Target Metal | Mild Steel | rsc.org |
| Corrosive Medium | 15% Hydrochloric Acid (HCl) | rsc.org |
| Inhibition Mechanism | Adsorption on the metal surface, forming a protective film. | rsc.org |
| Inhibitor Type | Mixed-type, with predominant cathodic inhibition. | rsc.org |
Tautomerism Studies
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a significant phenomenon in many heterocyclic systems. For acridine derivatives, the potential for tautomerism often centers around substituents at the 9-position, such as an amino group, which can exist in equilibrium between an amino form and an imino form. Studies have shown that for some 9-acridinamines, the imino tautomer is favored in the ground state, while the amino form may be preferred in the excited state, making them potential spectral probes for environmental properties. rsc.org
A specific form of tautomerism relevant to certain heterocyclic compounds is thione-thiol tautomerism. This involves the migration of a proton between a sulfur atom (thiol form, C-SH) and a nitrogen atom (thione form, C=S). This equilibrium is typically observed in molecules containing a thioamide or similar functional group. nih.govmdpi.com
It is important to note that 9-methylacridine hydrochloride, with its chemical structure C₁₄H₁₁N·HCl, does not possess a thione or thiol group. Therefore, it does not exhibit thione-thiol tautomerism.
However, studies on related heterocyclic systems that incorporate an acridine moiety demonstrate this principle. For instance, research on hybrid molecules combining 1,3,4-oxadiazole-2-thione with acridine-9(10H)-one has investigated the thione-thiol equilibrium in various solvents. nih.gov In these complex systems, experimental and theoretical calculations have shown that the thione form generally predominates. nih.gov The study of such equilibria is crucial as the tautomeric form can significantly influence the molecule's chemical reactivity and biological interactions. mdpi.com
Use as Building Blocks in Organic Synthesis
The reactivity of the acridine scaffold makes 9-methylacridine a valuable building block for the construction of more complex, functional molecules. The methyl group at the 9-position is particularly significant, as it can be functionalized to introduce other chemical moieties.
A notable application involves using 9-methylacridine as a fluorescent precursor for creating photoremovable protecting groups. rsc.org In this synthetic strategy, 9-methylacridine is first converted to acridine-9-methanol. This alcohol derivative is then coupled with various carboxylic acids, including amino acids, to form the corresponding esters. rsc.org
These resulting (acridin-9-ylmethyl) ester conjugates serve a dual purpose. Firstly, the acridine core acts as a fluorescent tag, whose emission properties are sensitive to the polarity and pH of its environment. Secondly, the ester linkage is photolabile. Upon irradiation with UV light (typically above 360 nm), the ester bond is cleaved, releasing the original carboxylic acid in high yield. rsc.org This makes 9-methylacridine a foundational component for developing tools used in chemical biology to release bioactive molecules at specific times and locations with the trigger of light. rsc.org
Role in Materials Science (e.g., Organic Semiconductor Materials)
The rigid, planar, and aromatic structure of the acridine core imparts favorable electronic and photophysical properties that are highly sought after in materials science. While 9-methylacridine itself is a foundational structure, its derivatives are being actively explored for applications in organic electronics, particularly as organic semiconductor materials.
Research has focused on derivatives such as 9,9-dimethylacridine, which are used to construct hole-transporting materials (HTMs) and host materials for phosphorescent organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net For example, small molecules designed with a 9,9-dimethylacridine unit linked to a triphenylamine (B166846) or carbazole (B46965) core have been synthesized and evaluated. mdpi.comresearchgate.net These materials exhibit high thermal stability and suitable energy levels to facilitate the efficient injection and transport of holes within an OLED device. researchgate.net
In one study, a material based on a triphenylamine core and two dimethylacridine units (TPA-2ACR) was used as the hole-transporting layer in a green phosphorescent OLED. mdpi.com The resulting device demonstrated excellent performance, with an external quantum efficiency significantly higher than a standard device using a conventional hole-transporting material. mdpi.com This highlights the potential of the acridine scaffold, as exemplified by these derivatives, to serve as a critical component in the development of next-generation displays and lighting technologies. mdpi.comepo.org
Q & A
What are the optimal reaction conditions to minimize 9-methylacridine formation as a by-product during synthesis?
Answer:
To minimize 9-methylacridine formation during synthesis, control reaction temperature rigorously. Evidence shows that temperatures above 150°C significantly increase by-product formation, whereas maintaining reactions at ~100°C reduces it to trace levels (<5%). Use NMR to monitor the N-methyl group signal (δH 2.98 in CDCl3) for real-time detection of by-products. Systematic optimization of reaction duration and catalyst loading is also recommended to suppress side reactions .
How can researchers characterize the physicochemical properties of 9-methylacridine hydrochloride for experimental reproducibility?
Answer:
Key physicochemical parameters include:
- Molecular formula : C₁₄H₁₁N·HCl (free base: C₁₄H₁₁N)
- Melting point : 114–117°C
- CAS Registry No. : 611-64-3
These properties are critical for verifying compound identity and purity. Differential scanning calorimetry (DSC) and elemental analysis should complement spectroscopic methods (NMR, FTIR) to ensure batch-to-batch consistency .
What analytical techniques are recommended for purity assessment of 9-methylacridine hydrochloride?
Answer:
Combine chromatographic and spectroscopic methods:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- NMR : Identify structural anomalies (e.g., δH 2.98 for N-methyl in by-products).
- Mass spectrometry : Confirm molecular ion peaks ([M+H⁺] for free base and hydrochloride forms).
Cross-validate results with melting point analysis to detect crystalline impurities .
How can 9-methylacridine hydrochloride be applied in advanced chromatographic method development?
Answer:
9-Methylacridine derivatives have been used to prepare silica-based stationary phases for mixed-mode chromatography. These phases exhibit:
- Hydrophobic interaction : Dominant in high organic mobile phases.
- Anion-exchange : Enhanced in aqueous buffers (e.g., pH 7–9).
Method optimization involves adjusting mobile phase ionic strength and organic modifier ratios (e.g., acetonitrile) to balance partitioning and ion-exchange interactions. Such phases are valuable for separating polar and ionic analytes in complex matrices .
What mechanistic insights explain the formation of 9-methylacridine hydrochloride by-products during synthesis?
Answer:
By-product formation arises from competing pathways:
- Cyclization : The primary pathway yields target compounds (e.g., dibenzazepines).
- Demethylation-rearrangement : At elevated temperatures, intermediates undergo methyl group migration, forming 9-methylacridine.
Mechanistic studies using deuterated analogs and computational modeling (DFT) can elucidate transition states and guide kinetic control strategies .
How should researchers resolve contradictions in reported by-product yields under varying reaction conditions?
Answer:
Contradictions often stem from uncontrolled variables (e.g., heating rate, solvent purity). To resolve discrepancies:
Reproduce experiments with strict temperature control (±2°C).
Quantify by-products via HPLC-MS or qNMR.
Statistical design (e.g., DoE) to isolate critical factors (temperature, catalyst loading).
Cross-referencing data with published mechanisms (e.g., Tokmakov and Grandberg’s protocols) ensures methodological alignment .
What strategies enhance the utility of 9-methylacridine-derived stationary phases in mixed-mode separations?
Answer:
To optimize separations:
- Mobile phase tuning : Increase ion-pairing agents (e.g., tetrabutylammonium) to strengthen anion-exchange.
- pH adjustment : Use buffers (pH 3–10) to modulate analyte ionization.
- Temperature gradients : Enhance selectivity for thermally stable compounds.
Document retention times under varied conditions to build predictive models for analyte behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
